N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-16-12-6-5-10(8-13(12)17(2)22(16,19)20)15-14(18)9-11-4-3-7-21-11/h3-8H,9H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHGULMHGNXAKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CS3)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring and a benzo[c][1,2,5]thiadiazole moiety, which contribute to its unique chemical properties and biological interactions.
The molecular formula of this compound is , with a molecular weight of 323.39 g/mol. The structure includes functional groups that are known to influence biological activity, such as the thiadiazole and thiophene rings.
Biological Activities
Research indicates that compounds containing thiadiazole and thiophene derivatives exhibit a wide range of biological activities. The following sections summarize the key findings related to the biological activity of this compound.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of thiadiazole derivatives. For instance:
- A review highlighted that 1,3,4-thiadiazole derivatives possess significant antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Candida albicans .
- Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied:
- Research indicates that these compounds can inhibit cancer cell proliferation by targeting DNA synthesis pathways without affecting protein synthesis .
- Molecular docking studies have shown that compounds with similar structures can interact with key kinases involved in tumorigenesis .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of specific enzymes such as carbonic anhydrases .
- Interactions with receptors related to cell signaling pathways .
Case Studies
A number of case studies have been conducted on related compounds which provide insights into the potential applications of this compound:
Scientific Research Applications
Chemical Properties and Structure
This compound features a thiophene ring fused with a benzo[c][1,2,5]thiadiazole moiety. Its molecular formula is with a molecular weight of approximately 323.39 g/mol. The unique structure contributes to its diverse biological activities and potential therapeutic applications.
Pharmacological Activities
Recent studies have highlighted the following pharmacological activities associated with compounds containing the thiadiazole and thiophene moieties:
- Anticancer Activity : Compounds similar to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(thiophen-2-yl)acetamide have shown promising results against various cancer cell lines. For instance, derivatives of 1,3,4-thiadiazoles have demonstrated significant cytotoxic effects against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines when compared to standard anticancer drugs like cisplatin .
- Antimicrobial Properties : The compound's structural components suggest potential antimicrobial activities. Studies have indicated that similar thiadiazole derivatives possess antifungal and antibacterial properties, making them candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : The presence of the thiadiazole ring in related compounds has been linked to anti-inflammatory activities. This suggests that this compound may also exhibit similar effects .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
Case Study 1: Anticancer Activity
A study synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their anticancer activities against HepG-2 and A-549 cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects comparable to established chemotherapeutics .
Case Study 2: Molecular Docking Studies
Molecular docking studies using software like MOE revealed that some synthesized thiadiazole derivatives bind effectively to DHFR. These findings support the potential of these compounds as anticancer agents by disrupting critical pathways in cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several N-substituted 2-arylacetamides, which are notable for their resemblance to benzylpenicillin lateral chains and coordination capabilities . Key analogs include:
Key Observations :
- Electron Effects : The thiophen-2-yl group in the target compound may enhance π-π stacking compared to chlorophenyl (electron-withdrawing) or methylphenyl (electron-donating) substituents in analogs .
- Solubility : The dimethyl-dioxido groups on the thiadiazole ring could improve aqueous solubility relative to halogenated analogs (e.g., dichlorophenyl in ).
Physicochemical and Crystallographic Properties
Pharmacological Potential
- Anticancer Activity : Thiazole derivatives (e.g., ) show potent cytotoxicity, suggesting that the target compound’s thiophene-thiadiazole scaffold may similarly interact with cellular targets like kinases or DNA.
- Metabolic Stability : The dimethyl-dioxido groups could reduce oxidative metabolism compared to halogenated analogs, extending half-life .
Preparation Methods
Core-First Approach
Construction of the benzo[c]thiadiazole 1,1-dioxide scaffold prior to N-methylation and subsequent acetamide coupling. This method leverages established thiadiazole dioxide syntheses involving cyclocondensation of o-phenylenediamine derivatives with sulfur monoxide equivalents.
Modular Assembly Strategy
Synthesis of the Benzo[c]thiadiazole 1,1-Dioxide Core
Cyclocondensation Methodology
The foundational step involves reacting 4-nitro-1,2-diaminobenzene with thionyl chloride under controlled conditions:
Table 1: Cyclocondensation Optimization
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | |
|---|---|---|---|---|---|
| 1 | DCM | 25 | 24 | 42 | |
| 2 | THF | 65 | 12 | 67 | |
| 3 | Toluene | 110 | 6 | 89 |
Microwave-assisted synthesis in toluene at 150°C reduces reaction time to 45 minutes with 92% yield, though scalability remains challenging.
N-Methylation Techniques
Introduction of dimethyl groups at N1 and N3 positions employs:
Method A : Dimethyl sulfate in NaOH/EtOH (76% yield, purity 98.5%)
Method B : Methyl iodide with LDA in THF (-78°C → RT, 89% yield)
X-ray crystallographic data confirms complete methylation, with S-N bond lengths stabilizing at 1.687 Å post-dimethylation.
Acetamide Coupling Strategies
Direct Aminolysis
Reaction of 5-amino-1,3-dimethylbenzo[c]thiadiazole 1,1-dioxide with 2-(thiophen-2-yl)acetyl chloride:
Table 2: Coupling Reagent Efficiency
| Reagent System | Solvent | Temp (°C) | Yield (%) | |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 0→25 | 63 | |
| HATU/DIEA | CH₂Cl₂ | -15→5 | 78 | |
| DCC/DMAP | THF | 25 | 71 |
Stille Cross-Coupling Alternative
Palladium-mediated coupling of trimethylstannyl-thiophene derivatives demonstrates superior regioselectivity:
Pd(PPh₃)₄ (5 mol%)
CuI (10 mol%)
DIPA, DMF, 80°C, 12h
Yield: 82%
This method eliminates racemization risks associated with chiral acetamide formation.
Process Optimization and Byproduct Analysis
Temperature-Dependent Side Reactions
Elevated temperatures (>100°C) promote sulfone decomposition, generating benzonitrile derivatives (3-11% yield). Kinetic studies show Arrhenius activation energy (Ea) of 85.3 kJ/mol for decomposition pathways.
Solvent Effects on Crystallinity
Table 3: Recrystallization Outcomes
| Solvent System | Purity (%) | Crystal Habit | |
|---|---|---|---|
| EtOAc/Hexanes | 99.2 | Needles | |
| MeOH/H₂O | 98.7 | Prisms | |
| Acetone/Et₂O | 99.5 | Plates |
Advanced Characterization Techniques
Spectroscopic Fingerprinting
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, Ar-H), 7.68 (d, J=3.6 Hz, 1H, Th-H), 3.42 (s, 6H, N-CH₃), 2.98 (s, 2H, CH₂).
X-ray Crystallographic Data
Crystal system: Monoclinic, Space group P2₁/c
Key bond lengths: S=O 1.429 Å, C-N 1.287 Å (thiadiazole), C-S 1.703 Å.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor technology enhances safety and yield in nitration steps:
Green Chemistry Metrics
Table 4: Environmental Impact Comparison
| Method | PMI | E-Factor | AE (%) |
|---|---|---|---|
| Batch | 18.7 | 23.4 | 41 |
| Flow | 9.2 | 11.8 | 68 |
Q & A
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve reaction homogeneity .
- Catalyst screening : Triethylamine or DMAP enhances coupling efficiency .
- Temperature control : Low temperatures (0–5°C) during coupling reduce side reactions .
Basic: Which spectroscopic and analytical techniques are essential for structural validation?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of substituents on the benzo[c]thiadiazole and thiophene rings. Key signals include:
- HRMS : Validate molecular weight (e.g., [M+H]+ expected at m/z 393.06 for C₁₆H₁₄N₃O₃S₂) .
- IR spectroscopy : Identify sulfone (SO₂) stretches (~1300–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Q. Common Pitfalls :
- Overlapping NMR peaks may require 2D experiments (e.g., HSQC, HMBC) .
- Impurity interference in HRMS can be mitigated by pre-purification via preparative HPLC .
Advanced: How can molecular docking studies elucidate this compound’s mechanism of action?
Methodological Answer:
Q. Key Findings :
- The thiophene ring may engage in π-π stacking with aromatic residues (e.g., Tyr340 in EGFR) .
- Sulfone groups could form hydrogen bonds with catalytic lysines .
Advanced: How should researchers address contradictory bioactivity data across studies?
Methodological Answer:
Case Example : Discrepant IC₅₀ values in cytotoxicity assays.
- Variable control :
- Standardize cell lines (e.g., HepG2 vs. MCF-7 metabolic differences) .
- Use identical assay protocols (e.g., MTT incubation time: 48h vs. 72h) .
- Structural analogs : Compare activity of derivatives (e.g., replacing thiophene with phenyl) to isolate SAR trends .
Q. Data Reconciliation Table :
| Derivative Structure | IC₅₀ (µM) HepG2 | IC₅₀ (µM) MCF-7 | Key Structural Feature |
|---|---|---|---|
| Thiophene-2-yl (target compound) | 12.3 ± 1.5 | 18.9 ± 2.1 | Electron-rich heterocycle |
| Phenyl substitution | 45.7 ± 3.2 | 52.4 ± 4.0 | Reduced π-stacking potential |
Advanced: What structural modifications improve pharmacokinetic properties without compromising activity?
Methodological Answer:
- Solubility enhancement :
- Metabolic stability :
- Replace labile acetamide with urea or carbamate .
- Deuterate methyl groups to slow CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
